

An In-depth Technical Guide to the Gas-Phase Thermochemistry of C₅H₈ Isomers

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Compound of Interest

Compound Name: 2,3-Pentadiene

Cat. No.: B1201682

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This technical guide provides a comprehensive overview of the gas-phase thermochemical data for a range of C₅H₈ isomers. The information is presented in a structured format to facilitate comparison and analysis. Detailed descriptions of the experimental and computational methodologies used to obtain this data are also included, offering insights into the accuracy and reliability of the presented values.

Data Presentation: Thermochemical Properties of C₅H₈ Isomers

The following tables summarize the key gas-phase thermochemical data for several C₅H₈ isomers at standard conditions (298.15 K and 1 atm). These values are crucial for understanding the relative stabilities and reactivities of these compounds.

Table 1: Standard Molar Enthalpy of Formation of C₅H₈ Isomers

Isomer	IUPAC Name	CAS Registry Number	$\Delta_f H^\circ_{\text{gas}}$ (kJ/mol)
Isoprene	2-Methyl-1,3-butadiene	78-79-5	75.7 ± 0.8
(E)-1,3-Pentadiene	(E)-Penta-1,3-diene	2004-70-8	76.8 ± 1.0
(Z)-1,3-Pentadiene	(Z)-Penta-1,3-diene	1574-41-0	81.2 ± 1.1
Cyclopentene	Cyclopentene	142-29-0	33.5 ± 0.7
1,2-Pentadiene	Penta-1,2-diene	591-95-7	133.5 ± 1.2
1,4-Pentadiene	Penta-1,4-diene	591-93-5	105.7 ± 0.8
2,3-Pentadiene	Penta-2,3-diene	591-96-8	125.1 ± 1.2
3-Methyl-1,2-butadiene	3-Methylbuta-1,2-diene	598-25-4	101.2 ± 1.3
Spiropentane	Spiro[2.2]pentane	157-40-4	185.2 ± 1.0
Methylenecyclobutane	Methylenecyclobutane	1120-56-5	121.6 ± 1.0

Table 2: Standard Molar Entropy and Molar Heat Capacity of C₅H₈ Isomers

Isomer	S° _{gas} (J/mol·K)	Cp, _{gas} (J/mol·K)
Isoprene	314.76 ± 0.42	101.38
(E)-1,3-Pentadiene	316.3 ± 2.1	100.8
(Z)-1,3-Pentadiene	312.6 ± 2.1	102.1
Cyclopentene	292.5 ± 0.4	86.4
1,2-Pentadiene	321.4 ± 2.1	105.8
1,4-Pentadiene	321.7 ± 0.4	98.24
2,3-Pentadiene	316.5 ± 2.1	106.3
3-Methyl-1,2-butadiene	312.1 ± 3.0	106.0
Spiropentane	293.7 ± 0.4	88.12
Methylenecyclobutane	305.8 ± 0.8	89.9

Experimental and Computational Protocols

The thermochemical data presented in this guide are derived from a combination of experimental measurements and high-level computational chemistry studies. Understanding the methodologies employed is critical for assessing the quality and uncertainty of the data.

Experimental Protocols

Experimental determination of gas-phase thermochemical properties primarily relies on calorimetric techniques and mass spectrometry methods.

- **Combustion Calorimetry:** This is a classic method for determining the enthalpy of formation of combustible compounds. The substance is burned in a constant-volume container (a bomb calorimeter) filled with excess oxygen. The heat released during the combustion is measured by the temperature rise of the surrounding water bath. From the heat of combustion, the standard enthalpy of formation can be calculated using Hess's law. For volatile liquids like many C₅H₈ isomers, the sample is typically encapsulated in a gelatin capsule or a thin glass ampule to ensure complete combustion.

- **Reaction Calorimetry:** This method involves measuring the enthalpy change of a specific chemical reaction involving the compound of interest. For instance, heats of hydrogenation of unsaturated hydrocarbons can be measured. By knowing the enthalpies of formation of the other reactants and products, the enthalpy of formation of the target compound can be determined.
- **Mass Spectrometry Techniques:** Various mass spectrometry-based techniques are used to determine ionization energies and appearance energies of fragment ions.^[1] These data can be used in conjunction with known thermochemical values to derive enthalpies of formation of both neutral molecules and ions.^[1] Techniques include photoionization mass spectrometry and photoelectron spectroscopy.^[1]

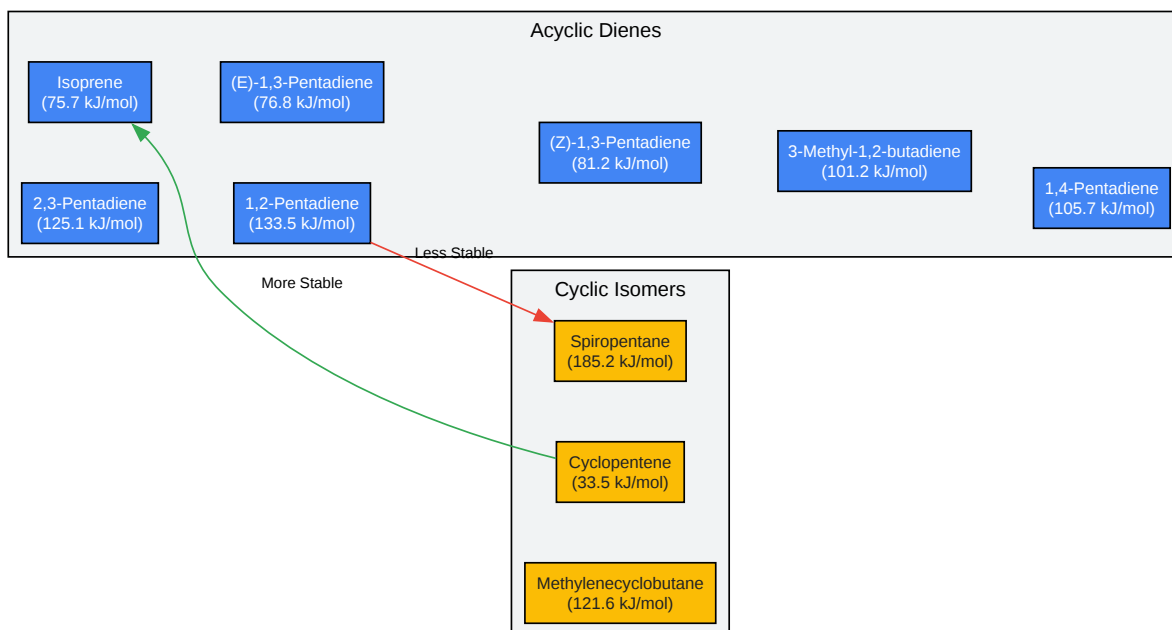
Computational Protocols

Computational chemistry provides a powerful tool for calculating the thermochemical properties of molecules, especially for reactive or difficult-to-synthesize isomers.

- **Gaussian-n Theories (G4 and G3):** These are composite ab initio methods that aim for high accuracy by combining results from several levels of theory and basis sets.^{[2][3]} The G4 theory, for example, involves an initial geometry optimization and vibrational frequency calculation using density functional theory (B3LYP).^{[2][3]} This is followed by a series of single-point energy calculations at higher levels of theory, including coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)).^{[2][3]} Empirical higher-level corrections are then applied to the final energy to account for remaining basis set deficiencies and other approximations.^[2]
- **Bond Additivity Correction (BAC) Method:** The BAC method is a procedure to improve the accuracy of ab initio electronic structure calculations. It involves applying empirical corrections to the calculated energies based on the types of chemical bonds present in the molecule. These corrections are derived by fitting to a large set of reliable experimental data. This method can provide accurate enthalpies of formation with lower computational cost compared to high-level composite methods.

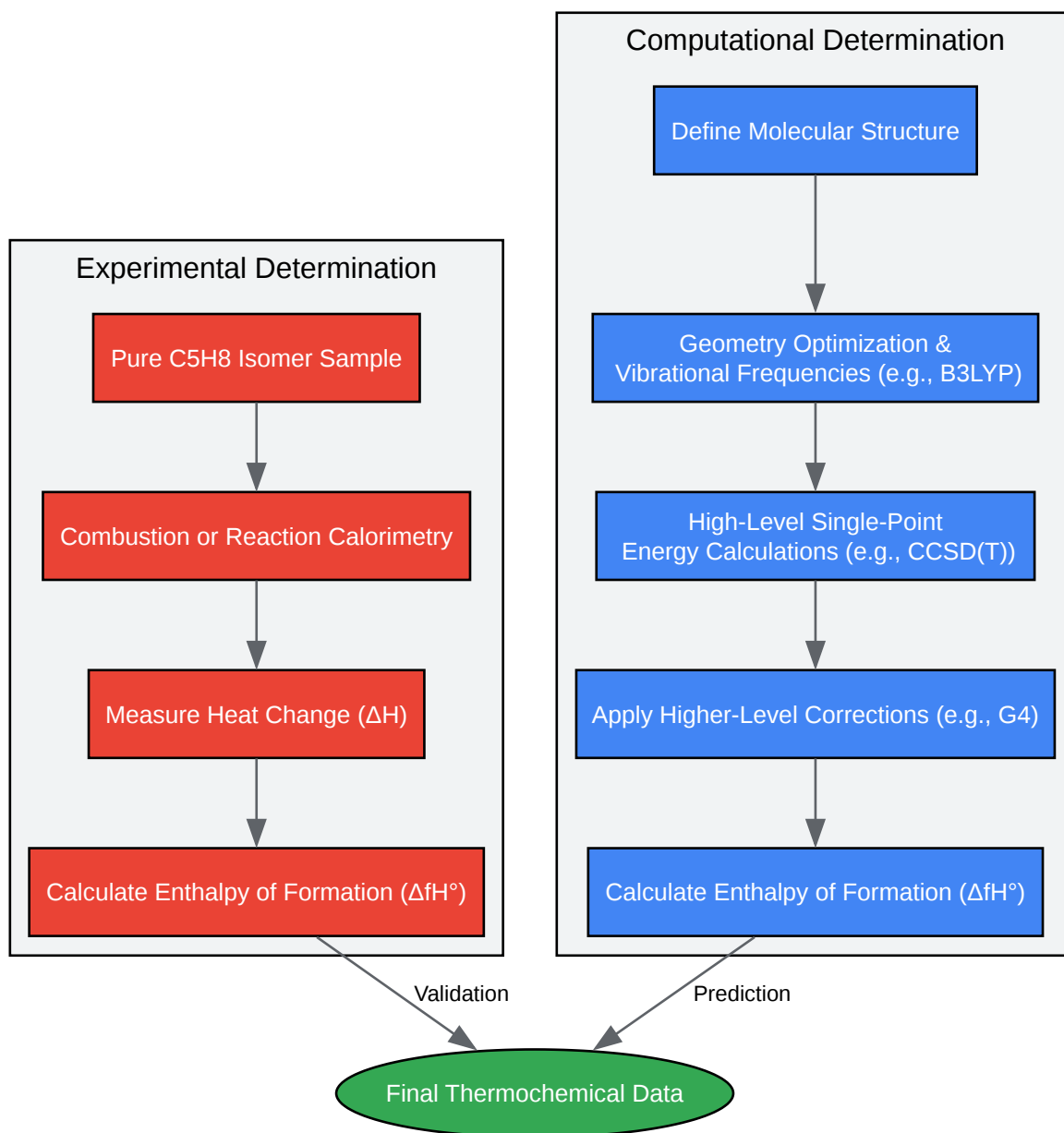
Mandatory Visualization

The following diagrams illustrate the logical relationships and relative stabilities of the C₅H₈ isomers based on their standard gas-phase enthalpy of formation.



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Caption: Relative stabilities of C₅H₈ isomers based on their standard enthalpy of formation.



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Caption: Workflow for determining the enthalpy of formation of C₅H₈ isomers.

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